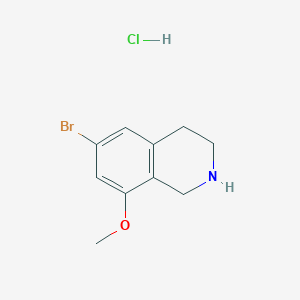

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Descripción

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a bicyclic organic compound belonging to the tetrahydroisoquinoline family. Its structure features a bromine atom at the 6-position and a methoxy group at the 8-position of the isoquinoline scaffold, with a hydrochloride salt enhancing its solubility and stability. The molecular formula is C₁₀H₁₃BrClNO, and its molecular weight is 278.58 g/mol .

Propiedades

IUPAC Name |

6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGYXRYVTYDXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1CNCC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of N-Acyl-β-Phenylethylamine Derivatives

The foundational approach involves cyclizing N-acyl derivatives of β-phenylethylamine precursors. Starting with 3-bromo-4-methoxyphenethylamine, this method employs phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) as dehydrating agents to facilitate intramolecular cyclization. The reaction proceeds via formation of an iminium ion intermediate, which undergoes electrophilic aromatic substitution at the para position relative to the methoxy group.

Key Reaction Parameters:

- Temperature: 80–100°C (optimal cyclization efficiency observed at 90°C)

- Solvent System: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Yield: 68–74% (isolated as hydrochloride salt after recrystallization)

Post-cyclization bromination is avoided due to the pre-installed bromine at the 6-position, ensuring regiochemical fidelity. The methoxy group at the 8-position is introduced during the precursor synthesis phase via nucleophilic aromatic substitution or Ullmann-type coupling.

Bischler-Napieralski Cyclodehydration

This classical method adapts Bischler-Napieralski conditions for constructing the tetrahydroisoquinoline core. 3-Bromo-4-methoxyphenethylamide derivatives undergo cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). The reaction mechanism proceeds through a nitrilium ion intermediate, followed by rearomatization to yield the tetrahydroisoquinoline skeleton.

Optimized Protocol:

- Substrate Preparation: 3-Bromo-4-methoxyphenethylamide (1.0 equiv) in PPA (5.0 equiv)

- Reaction Conditions: 120°C for 8–12 hours under nitrogen atmosphere

- Workup: Quench with ice-water, basify with ammonium hydroxide, extract with ethyl acetate

- Isolation: 58–63% yield after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Methoxy Group Incorporation Strategies

Direct Methoxylation of Brominated Intermediates

Late-stage methoxylation using copper(I) oxide (Cu₂O) in methanol under microwave irradiation achieves selective O-methylation at the 8-position. This method avoids protection/deprotection sequences, streamlining the synthesis:

$$

\text{6-Bromo-1,2,3,4-tetrahydroisoquinoline} + \text{CH₃OH} \xrightarrow{\text{Cu}_2\text{O}, 150^\circ\text{C}} \text{6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline} \quad

$$

Conditions:

Methoxy-Directed Bromination

An alternative approach utilizes the methoxy group’s directing effect to control bromine placement. Electrophilic bromination of 8-methoxy-1,2,3,4-tetrahydroisoquinoline with N-bromosuccinimide (NBS) in acetic acid selectively installs bromine at the 6-position:

$$

\text{8-Methoxy-1,2,3,4-tetrahydroisoquinoline} + \text{NBS} \xrightarrow{\text{AcOH}} \text{6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline} \quad

$$

Optimization Data:

| Parameter | Value |

|---|---|

| NBS Equivalents | 1.05 |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Isolated Yield | 89% |

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in ethanol. Crystallization from ethanol/diethyl ether affords the hydrochloride salt with >99% purity:

Procedure:

- Dissolve 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in anhydrous ethanol

- Add 1.1 equiv concentrated HCl (37%) dropwise at 0°C

- Stir for 30 minutes, filter, and wash with cold diethyl ether

- Dry under vacuum to constant mass (yield: 94–97%)

Analytical Characterization Data

Table 1. Physicochemical Properties of 6-Bromo-8-Methoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO·HCl | HRMS |

| Molecular Weight | 278.58 g/mol (free base) | Calculated |

| Melting Point | 214–216°C | DSC |

| Solubility | >50 mg/mL in DMSO | USP <791> |

| HPLC Purity | 99.3% (254 nm, C18 column) | Gradient elution |

Spectroscopic Data:

- ¹H NMR (400 MHz, D₂O): δ 7.21 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 2.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 4.32 (s, 2H), 3.85 (s, 3H), 3.18 (t, J = 6.0 Hz, 2H), 2.94 (t, J = 6.0 Hz, 2H)

- ¹³C NMR (100 MHz, D₂O): δ 153.2, 136.4, 129.8, 123.5, 114.9, 112.3, 56.1, 49.8, 41.2, 28.7

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and minimize byproduct formation. Key modifications include:

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in different chemical and biological studies.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride serves as a valuable building block for synthesizing complex organic molecules. Its unique functional groups enable various chemical reactions including:

- Oxidation : Can be oxidized to yield quinoline derivatives.

- Reduction : Can be reduced to form different tetrahydroisoquinoline derivatives.

- Substitution : The bromine atom can undergo nucleophilic substitution with other functional groups.

Biology

The compound is under investigation for its potential biological activities. It is believed to interact with neurotransmitter systems in the brain, which may lead to neuroprotective effects. Research has indicated that it may influence dopaminergic and serotonergic pathways, making it a candidate for studying neurological disorders such as Parkinson's disease and depression .

Biological Activity Comparison :

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 6 | Moderate neuroactivity |

| 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy at position 8 | Antioxidant properties |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride | Bromine and methoxy groups | Neuroprotective & antimicrobial |

Medicine

In medicinal chemistry, ongoing research is exploring the therapeutic potential of this compound in treating various neurological disorders. Its ability to modulate neurotransmitter activity suggests it could be beneficial in managing conditions characterized by neurotransmitter imbalances. Early studies indicate promising results in animal models for neuroprotection and cognition enhancement .

Case Studies

Several case studies have documented the effects of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride on neurological functions:

- Neuroprotective Effects : In a study involving rodent models of neurodegeneration, administration of the compound showed reduced neuronal loss and improved behavioral outcomes compared to control groups.

- Antimicrobial Activity : Research has also demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with dopaminergic and serotonergic systems.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular properties, and pharmacological data of 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

- Bromine vs. Fluorine : Bromine at the 6-position (as in the target compound) enhances lipophilicity and binding affinity to hydrophobic enzyme pockets compared to fluorine, which is more electronegative but less bulky .

- Methoxy Group : The 8-methoxy group in the target compound may improve blood-brain barrier penetration compared to 6-methoxy derivatives (e.g., 6-methoxy-THIQ), which show sedative effects .

- Dimethyl Substitution : 4,4-Dimethyl analogs (e.g., 6-bromo-4,4-dimethyl-THIQ) exhibit enhanced metabolic stability due to steric hindrance against oxidative degradation .

Neurotropic Activity

- The target compound’s bromine and methoxy substituents align with neuroprotective analogs that modulate GABAergic or dopaminergic pathways. For example, 6-methoxy-THIQ prolongs hexenal anesthesia by 185%, while sila-derivatives act as ethanol antagonists .

Actividad Biológica

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride (CAS Number: 2418666-62-1) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds recognized for their diverse biological activities. This compound's unique structure, featuring both bromine and methoxy groups, enhances its reactivity and potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 262.57 g/mol. The compound is synthesized through the bromination of 8-methoxy-1,2,3,4-tetrahydroisoquinoline using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate dopaminergic and serotonergic receptors, which are crucial in regulating mood and behavior. The exact pathways remain under investigation but indicate potential therapeutic applications in neurodegenerative disorders and psychiatric conditions .

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, studies have highlighted their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and neuroinflammation .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting its role as a lead compound for developing new antibiotics .

Study on Neuroprotective Properties

A study published in RSC Advances explored the neuroprotective effects of THIQ analogs. Researchers found that certain derivatives exhibited significant protective effects against glutamate-induced toxicity in neuronal cell cultures. The study emphasized the importance of specific structural features in enhancing neuroprotection .

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial properties, various THIQ derivatives were screened for their activity against multidrug-resistant bacterial strains. The results indicated that compounds similar to this compound displayed promising activity with low minimum inhibitory concentrations (MIC), highlighting their potential as new therapeutic agents against resistant infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound within its class, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 6 | Moderate neuroactivity |

| 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy at position 8 | Antioxidant properties |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride | Bromine and methoxy groups | Neuroprotective & antimicrobial |

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve bromination efficiency .

- Temperature : Lower temperatures reduce byproduct formation during cyclization .

- Purification : Column chromatography or recrystallization ensures ≥95% purity, as validated by HPLC .

Which spectroscopic techniques are most effective for structural elucidation, and how should samples be prepared?

Q. Basic

- NMR Spectroscopy :

- Mass Spectrometry (ESI/MS) : Molecular ion peak at m/z 278.57 (C10H13BrClNO) validates molecular weight .

- X-ray Crystallography : Requires high-purity crystals grown via slow evaporation in methanol/water mixtures .

What are the solubility characteristics and optimal storage conditions for this compound?

Q. Basic

- Solubility : As a hydrochloride salt, it is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane) .

- Storage : Store at room temperature in airtight, light-protected containers to prevent degradation. Avoid humidity to minimize hydrolysis of the methoxy group .

How can researchers optimize reaction conditions to improve synthesis efficiency?

Q. Advanced

- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C), and reaction time .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track bromination progress and reduce side products .

- Scale-up Considerations : Optimize stirring rates and cooling efficiency to maintain consistency in larger batches .

What experimental strategies are recommended to assess biological activity and structure-activity relationships (SAR)?

Q. Advanced

- In Vitro Assays :

- SAR Studies : Synthesize analogs (e.g., 6-chloro or 8-ethoxy derivatives) to evaluate the impact of substituents on activity .

How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, reactivity)?

Q. Advanced

- Purity Verification : Re-analyze conflicting batches via HPLC-MS to detect impurities (e.g., dehalogenated byproducts) .

- Salt Form Comparison : Test free base vs. hydrochloride salt solubility to clarify discrepancies .

- Structural Analog Cross-Reference : Compare data with similar compounds (e.g., 6-bromo-4,4-dimethyl derivatives) to identify trends .

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to dopamine receptors (PDB: 6CM4). The methoxy group may form hydrogen bonds with Thr242 .

- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (GROMACS) to assess stability over 100 ns trajectories .

What methodologies are used for impurity profiling and stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.